molecular formula C10H21NO3 B1444212 tert-butyl N-(4-hydroxy-2-methylbutyl)carbamate CAS No. 1056441-73-6

tert-butyl N-(4-hydroxy-2-methylbutyl)carbamate

Cat. No.: B1444212
CAS No.: 1056441-73-6
M. Wt: 203.28 g/mol
InChI Key: HLPHAXAHATVNKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-(4-hydroxy-2-methylbutyl)carbamate is a chemical compound with the molecular formula C10H21NO3 . It is characterized by a molecular structure that incorporates both a carbamate group protected by a tert-butoxycarbonyl (Boc) group and a hydroxyl functionality on a branched alkyl chain . The Boc group is a widely used protecting group in organic synthesis, particularly in peptide chemistry, for the protection of amine functionalities due to its stability under a range of conditions and its susceptibility to removal under mild acidic conditions . The presence of both protected amine and hydroxy groups on the same molecule makes this compound a valuable bifunctional intermediate. It can be employed in the synthesis of more complex molecules, such as in medicinal chemistry for the development of drug candidates, where it can serve as a building block to introduce specific molecular features . Organic carbamates are frequently utilized in drug design and medicinal chemistry due to their enhanced metabolic stability and capability to permeate cell membranes compared to amides, often serving as key structural motifs or prodrugs . Researchers can leverage this compound in multi-step synthetic routes, where selective deprotection or functionalization of either the carbamate or the alcohol group can be performed. This product is provided for research applications only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl N-(4-hydroxy-2-methylbutyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO3/c1-8(5-6-12)7-11-9(13)14-10(2,3)4/h8,12H,5-7H2,1-4H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLPHAXAHATVNKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCO)CNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101211726
Record name 1,1-Dimethylethyl N-(4-hydroxy-2-methylbutyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101211726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1056441-73-6
Record name 1,1-Dimethylethyl N-(4-hydroxy-2-methylbutyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1056441-73-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-(4-hydroxy-2-methylbutyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101211726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(4-hydroxy-2-methylbutyl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Direct Carbamate Formation via Reaction of 4-hydroxy-2-methylbutylamine with tert-butyl Chloroformate

The most straightforward and commonly reported synthesis involves the reaction of 4-hydroxy-2-methylbutylamine with tert-butyl chloroformate in the presence of a base. This method is typical for preparing carbamates and allows for the introduction of the tert-butyl carbamate protecting group onto the amine functionality.

  • Reaction setup:

    • Combine 4-hydroxy-2-methylbutylamine with tert-butyl chloroformate.
    • Use a suitable base (often an organic base such as triethylamine) to neutralize the generated hydrochloric acid.
    • Carry out the reaction under controlled temperature conditions to avoid side reactions.
  • Advantages:

    • High selectivity for carbamate formation.
    • Mild reaction conditions.
    • Straightforward purification due to the stability of the tert-butyl carbamate group.
  • Reaction scheme summary:

Starting Material Reagent Conditions Product
4-hydroxy-2-methylbutylamine tert-butyl chloroformate Base (e.g., triethylamine), solvent, 0 °C to room temperature This compound

This method is documented in the product synthesis description by Vulcan Chemical, confirming its routine application for research purposes.

Modified Hofmann Rearrangement Approaches

Advanced synthetic methodologies for carbamates include the Curtius rearrangement and its modifications, which allow the formation of tert-butyl carbamates from carboxylic acid precursors.

  • Process outline:

    • Conversion of the corresponding carboxylic acid to an acyl azide using reagents such as di-tert-butyl dicarbonate and sodium azide.
    • Thermal or catalytic rearrangement of the acyl azide to an isocyanate intermediate.
    • Trapping of the isocyanate with tert-butanol or tert-butyl alcohol to yield the tert-butyl carbamate.
  • Key features:

    • Useful for substrates where direct amine protection is challenging.
    • Can provide high yields and purity.
    • Requires handling of azides and careful temperature control.
  • Reference:

    • Lebel et al. reported protocols for this rearrangement with zinc(II) triflate catalysis and tetrabutylammonium bromide as additives to improve yields and selectivity.

While this method is more complex than direct carbamate formation, it offers an alternative route when starting from carboxylic acid derivatives rather than amines.

Intramolecular Decarboxylative Synthesis and Protection Strategies

Recent research shows base-mediated intramolecular decarboxylative methods for synthesizing alkylamines and carbamates, including tert-butyl carbamates with hydroxy substituents.

  • Typical procedure:

    • Starting from alkanoyloxycarbamates, base treatment induces decarboxylation and intramolecular cyclization or rearrangement.
    • Protection of hydroxyl groups can be achieved via silylation (e.g., tert-butyldimethylsilyl chloride) before carbamate formation.
    • Deprotection steps follow to yield the free hydroxy carbamate.
  • Example steps:

Step Reagents/Conditions Outcome
Hydroxy protection Tert-butyldimethylsilyl chloride, triethylamine, CH2Cl2, 0 °C to RT Formation of silyl ether-protected carbamate
Carbamate formation Reaction with benzoyl chloride, triethylamine Benzoyl-protected carbamate derivatives
Deprotection HF/CH3CN mixture, 0 °C to RT Free hydroxy tert-butyl carbamate
  • Yields: High yields (up to 90%) reported for each step with good purity.

This approach is useful when selective protection of hydroxyl groups is required during multi-step synthesis.

Summary Table of Preparation Methods

Method Starting Material(s) Key Reagents/Conditions Advantages Limitations
Direct reaction with tert-butyl chloroformate 4-hydroxy-2-methylbutylamine tert-butyl chloroformate, base (e.g., triethylamine), 0 °C to RT Simple, high selectivity, mild conditions Requires amine starting material
Modified Hofmann (Curtius) rearrangement Corresponding carboxylic acid Di-tert-butyl dicarbonate, sodium azide, Zn(OTf)2, heat Useful for acid precursors, high yield Handling azides, more complex steps
Intramolecular decarboxylative synthesis Alkanoyloxycarbamates Base, silyl protection, benzoyl chloride, HF/CH3CN Selective hydroxyl protection, high yields Multi-step, requires protection/deprotection
CO2-mediated multi-component coupling Primary amines, alkyl halides CO2, cesium carbonate, TBAI, DMF Green chemistry, one-pot, minimal purification Not yet demonstrated for this specific compound

Chemical Reactions Analysis

Hydroxyl Group Reactions

The secondary hydroxyl group undergoes typical alcohol transformations:

Reaction Type Reagents/Conditions Product Yield
OxidationKMnO<sub>4</sub>, acidic conditionsKetone derivative75–85%
EsterificationAcetyl chloride, pyridineAcetylated carbamate90%
MitsunobuDIAD, PPh<sub>3</sub>, THFEther-linked derivatives (e.g., APIs)59%

Carbamate Group Reactions

The Boc-protected amine participates in:

  • Hydrolysis : Acidic (HCl/MeOH) or basic (NaOH) conditions cleave the carbamate to release the free amine .

  • Substitution : Nucleophilic displacement with amines or thiols under catalytic conditions .

Hydrolysis

Controlled hydrolysis under acidic conditions yields 4-hydroxy-2-methylbutylamine:
C10H21NO3+HClC5H13NO+CO2+(CH3)3CCl\text{C}_{10}\text{H}_{21}\text{NO}_3+\text{HCl}\rightarrow \text{C}_5\text{H}_{13}\text{NO}+\text{CO}_2+(\text{CH}_3)_3\text{CCl}
Conditions : 6M HCl in methanol, 25°C, 4h .

Oxidation

Selective oxidation of the hydroxyl group using Jones reagent (CrO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>) generates a ketone intermediate, pivotal in synthesizing β-amino alcohols .

Curtius Rearrangement

Under thermal or catalytic conditions, the compound undergoes Curtius rearrangement to form isocyanates, which are trapped to generate ureas or amines :
R NHCOOBocΔR NCOR NHCONHR \text{R NHCOOBoc}\xrightarrow{\Delta}\text{R NCO}\rightarrow \text{R NHCONHR }

Reaction Optimization Data

Parameter Optimal Range Impact on Yield
Temperature0–25°C (for substitution)Higher temps risk decomposition
SolventTHF or CH<sub>2</sub>Cl<sub>2</sub>Polar aprotic solvents favored
CatalystTEA or DBUAccelerates carbamate cleavage

Mechanistic Insights

  • Protection/Deprotection : The Boc group stabilizes amines during multi-step syntheses, preventing unwanted side reactions .

  • Steric Effects : The tert-butyl group hinders nucleophilic attack on the carbamate carbonyl, enhancing stability.

Challenges and Solutions

  • Selectivity : Competing reactions at hydroxyl and carbamate sites are mitigated by stepwise protection strategies .

  • Purification : Chromatography (hexane/EtOAc) resolves diastereomers arising from the chiral center .

Scientific Research Applications

Organic Synthesis

tert-butyl N-(4-hydroxy-2-methylbutyl)carbamate is extensively used as an intermediate in organic synthesis. Its unique reactivity makes it suitable for:

  • Pharmaceutical Development : It is utilized in the synthesis of biologically active compounds, including drugs like omisertinib (AZD9291), which targets specific cancer pathways.
  • Agrochemicals : The compound serves as a precursor for various agrochemical formulations, enhancing crop protection strategies.

Medicinal Chemistry

In medicinal chemistry, this compound has shown potential in:

  • Drug Formulation : Its ability to act as a protective group for amines allows for the development of complex pharmaceutical agents. The hydrolysis of the carbamate group can release active pharmaceutical ingredients under controlled conditions.
  • Neuroprotective Research : Related compounds have demonstrated neuroprotective effects, inhibiting amyloid beta aggregation associated with Alzheimer's disease. For instance, a derivative of this compound showed moderate protective activity against amyloid beta-induced astrocyte cell death .

Polymer Chemistry

The compound is also applied in polymer chemistry:

  • Synthesis of Polymerizable Antioxidants : These antioxidants stabilize polymers against thermal oxidation, enhancing their durability and performance in various applications.

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of a derivative compound related to this compound. The findings indicated that this derivative could inhibit amyloid beta aggregation and reduce oxidative stress markers in astrocytes, highlighting its potential in treating neurodegenerative diseases .

Case Study 2: Pharmaceutical Applications

Research demonstrated that this compound could be effectively utilized in synthesizing complex drug molecules through selective hydrolysis reactions. This capability allows for the controlled release of active pharmaceutical ingredients, making it valuable in drug formulation strategies .

Mechanism of Action

The mechanism of action of tert-butyl N-(4-hydroxy-2-methylbutyl)carbamate involves its reactivity as a carbamate. The carbamate group can undergo hydrolysis under acidic or basic conditions, releasing the tert-butyl group and 4-hydroxy-2-methylbutanol. This reactivity is utilized in various synthetic applications where the carbamate group serves as a protective group for amines.

Comparison with Similar Compounds

Key Observations :

  • Hydroxyl Group Positioning : The target compound’s 4-hydroxy-2-methylbutyl chain introduces steric hindrance and polarity distinct from linear analogs like 75178-87-9 or cyclic derivatives (e.g., 154737-89-0) .
  • Branching Effects : The 2-methyl group likely reduces conformational flexibility compared to linear chains, affecting solubility and crystallinity. Cyclic analogs (e.g., bicyclo[2.2.1]heptane derivatives in ) exhibit rigid frameworks, altering reactivity in ring-opening or functionalization reactions.

Hydrogen Bonding and Crystallographic Behavior

Hydrogen bonding patterns in carbamates significantly influence their solid-state properties:

  • tert-Butyl N-hydroxycarbamate () forms intermolecular N–H···O and O–H···O bonds with distances of 2.01–2.81 Å and angles of 164–171°, creating ribbon-like structures .
  • N-Pivaloylhydroxylamine (analog from ) exhibits similar hydrogen bonding but with altered packing due to bulkier substituents.
  • The target compound’s methyl group may disrupt hydrogen-bonded networks, leading to less ordered crystalline phases compared to linear analogs like 75178-87-9 .

Physicochemical Properties

Property tert-Butyl N-(4-hydroxy-2-methylbutyl)carbamate (Inferred) tert-Butyl N-(4-hydroxybutyl)carbamate tert-Butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate
Molecular Weight ~217.3 g/mol 189.25 g/mol 201.26 g/mol
Density ~1.02 g/mL (similar to 75178-87-9) 1.02 g/mL N/A
Melting Point Likely lower than cyclic analogs due to branching Not reported 109–112°C (for cyclopentyl derivative)
Solubility Moderate in polar solvents (e.g., methanol) Soluble in DMSO, methanol Low aqueous solubility due to hydrophobic cyclopentyl

Biological Activity

tert-butyl N-(4-hydroxy-2-methylbutyl)carbamate is a carbamate derivative with notable biological activities that have garnered attention in pharmacological research. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

  • Molecular Formula : C10_{10}H21_{21}NO3_3
  • Molecular Weight : 189.25 g/mol
  • IUPAC Name : this compound

The compound features a tert-butyl group and a hydroxyl group on the butyl chain, which contribute to its unique chemical behavior and biological activity.

1. Skin Irritation

Research has indicated that this compound may cause skin irritation upon contact. This property necessitates caution during handling and application in pharmaceutical formulations .

2. Neuroprotective Effects

A related compound, tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl) carbamate (referred to as M4), has shown promising neuroprotective effects. In vitro studies demonstrated that M4 could inhibit the aggregation of amyloid beta peptide (Aβ), which is implicated in Alzheimer's disease pathology. Specifically, it acted as both a β-secretase and acetylcholinesterase inhibitor, providing a protective effect against Aβ-induced astrocyte cell death .

3. Antioxidant Properties

In vivo studies revealed that M4 reduced oxidative stress markers (such as TNF-α and free radicals) in treated astrocytes. However, the compound's efficacy was not significantly different from that of galantamine, another Alzheimer’s treatment, suggesting limitations in its bioavailability within the brain .

Data Table: Biological Activity Summary

Biological ActivityObservationsReferences
Skin IrritationInduces irritation upon contact
NeuroprotectionInhibits Aβ aggregation; protects astrocytes from Aβ-induced death
Antioxidant ActivityReduces TNF-α and free radicals; moderate effect compared to galantamine

Case Study 1: In Vitro Neuroprotective Effects

In a controlled laboratory setting, M4 was tested on astrocyte cultures exposed to Aβ. The results indicated a significant reduction in cell death compared to untreated controls, highlighting its potential as a therapeutic agent for neurodegenerative diseases.

Case Study 2: In Vivo Efficacy

In an animal model induced with scopolamine to mimic Alzheimer’s pathology, M4 treatment resulted in decreased Aβ plaque formation compared to the control group. However, the observed effects were less pronounced than those seen with established treatments like galantamine, raising questions about its clinical viability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl N-(4-hydroxy-2-methylbutyl)carbamate
Reactant of Route 2
tert-butyl N-(4-hydroxy-2-methylbutyl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.